molecular formula C16H33I B7769007 1-Iodohexadecane CAS No. 40474-98-4

1-Iodohexadecane

Cat. No. B7769007
CAS RN: 40474-98-4
M. Wt: 352.34 g/mol
InChI Key: KMWHQYDMBYABKL-UHFFFAOYSA-N
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Description

1-Iodohexadecane is a useful research compound. Its molecular formula is C16H33I and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodohexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodohexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Atopic Dermatitis Treatment : 1-Iodohexadecane has shown potential in treating atopic dermatitis. It alleviates symptoms such as inflammation, itching, and dry skin by inhibiting immunoglobulin E-induced releases of histamine and β-hexosaminidase, and enhancing the expressions of skin barrier-related proteins like filaggrin and loricrin (Kim et al., 2022).

  • Dielectric Relaxation Studies : The dielectric relaxation process of 1-iodohexadecane, along with other 1-iodoalkanes, was studied, revealing its classification in the Cole–Davidson type and its activation enthalpies for the relaxation process (Embid et al., 1989).

  • Radio-labelling in Cigarette Smoke Study : 1-Iodohexadecane has been used to radiolabel tar particulate material in mainstream cigarette smoke, enabling detailed studies of cigarette smoke's behavior and its effects (Pritchard et al., 1988).

  • Molecule-based Electronics : In the field of molecular electronics, 1-Iodohexadecane plays a role in the functionalization of ligands in cyanide-bridged Fe(III)4Ni(II)4 complexes, influencing intermolecular interactions and relaxation times (Li et al., 2006).

  • Synthesis of Iodolipids : Research on the biosynthesis and metabolism of 2-Iodohexadecanal in dog thyroid cells has shown that 1-Iodohexadecane mimics the regulatory effects of iodide on thyroid metabolism (Panneels et al., 1996).

  • Carbon Nanotubes Synthesis : 1-Iodohexadecane is involved in the spontaneous polymerization of hexa-1,3,5-triyne, leading to the formation of carbon nanotubes at low temperatures, demonstrating its application in nanotechnology (Hlavatý et al., 2000).

properties

IUPAC Name

1-iodohexadecane
Source PubChem
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InChI

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWHQYDMBYABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049317
Record name 1-Iodohexadecane
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Molecular Weight

352.34 g/mol
Source PubChem
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Physical Description

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS]
Record name 1-Iodohexadecane
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Product Name

1-Iodohexadecane

CAS RN

544-77-4, 40474-98-4
Record name 1-Iodohexadecane
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Record name 1-Iodohexadecane
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Record name Hexadecane, iodo-
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Record name Hexadecane, 1-iodo-
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Record name 1-Iodohexadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
DY Kim, KJ Won, DI Hwang, NY Kim, B Kim, HM Lee - Molecules, 2022 - mdpi.com
… 1-Iodohexadecane is known as a component of … Here, we explored the effects of 1-iodohexadecane on AD lesion-… In RBL-2H3 cells, 1-iodohexadecane inhibited immunoglobulin E-…
Number of citations: 4 www.mdpi.com
J Muñoz Embid, JM Fornies-Marquina… - Bulletin of the Chemical …, 1989 - journal.csj.jp
… A study of the dielectric relaxation process of l-iodoalkanes (from 1-iodopropane to 1-iodohexadecane) was carried out by measuring their static dielectric constants at 2 MHz and …
Number of citations: 1 www.journal.csj.jp
CW Hoerr, HJ Harwood - The Journal of Organic Chemistry, 1951 - ACS Publications
… decane, and 1-iodohexadecane have been reported recently (1), but beyond these data, no other quantitative measurements appear in the literature. Since the above compounds are …
Number of citations: 1 pubs.acs.org
AK Hajra, TV Saraswathi, AK Das - Chemistry and Physics of Lipids, 1983 - Elsevier
… The synthesis was started with the preparation of O-hexadecyl glycolic acid by condensing 1-iodohexadecane with ethyl glycolate in the presence of silver oxide, followed by …
Number of citations: 42 www.sciencedirect.com
JN Pritchard, JJ McAughey, A Black - Journal of aerosol science, 1988 - Elsevier
… In the present study, the label investigated was 1-iodohexadecane, an iodinated analogue of hexadecane which had been used previously in animal studies (Page et al., 1973). It has a …
Number of citations: 9 www.sciencedirect.com
P Pazhanisamy, M Ariff… - Journal of applied …, 2005 - Wiley Online Library
… The hydrophobic cationic monomers MPDMAC 16 and MPDMAC 18 were prepared by quaternization of MPDMA with 1-iodohexadecane and 1-iodooctadecane, respectively, in ethyl …
Number of citations: 8 onlinelibrary.wiley.com
EM Son, BJ Lee, YS Kwon - Molecular Crystals and Liquid Crystals …, 2000 - Taylor & Francis
… An amphiphilic phenol, 1,3,5-benzenetriol monohexadecyl ether (C16-1,3,5BT) was synthesized by the reaction of phloroglucinol dihydrate (1,3,5benzenetriol) with 1 -iodohexadecane. …
Number of citations: 4 www.tandfonline.com
EM Son, JU Kim, BJ Lee, YS Kwon - Synthetic metals, 2001 - Elsevier
… 1,3,5-Benzenetriol monohexadecyl ether (C16-1,3,5-BT) was synthesized by the reaction of phloroglucinol dihydrate with 1-iodohexadecane. Monolayers of C16-1,3,5-BT were spread …
Number of citations: 6 www.sciencedirect.com
MP Baker, JC King, BP Gorman, DW Marshall - Journal of nuclear …, 2013 - Elsevier
… tension over the majority of the temperature range, and TCE’s surface tension at the forming temperature is higher than only two fluids: 1-bromoundecane and 1-iodohexadecane. An …
Number of citations: 10 www.sciencedirect.com
IS Njoku, MU Ichide, NU Rahman… - Tropical Journal of …, 2021 - researchgate.net
… Two chemical components; tricosane and 1iodohexadecane were present in both the essential oil and hydrosol, though in slightly varying quantities while the two oils showed a marked …
Number of citations: 4 www.researchgate.net

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